6-(3,5-Dimethylphenyl)pyrimidin-4-amine
Overview
Description
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 6-(3,5-dimethylphenyl)pyrimidin-4-amine, are known to interact with a variety of biological targets, including protein kinases .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through a variety of mechanisms, including inhibiting protein kinases .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The optimization of pharmacokinetic properties is a key consideration in the development of pyrimidine derivatives as therapeutic agents .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
Environmental factors can significantly influence the action of pyrimidine derivatives, including their stability and efficacy .
Biochemical Analysis
Biochemical Properties
6-(3,5-Dimethylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase SYK, an enzyme involved in signal transduction pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes . Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth. In normal cells, this compound can modulate cell signaling pathways, influencing processes such as cell differentiation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as tyrosine-protein kinase SYK, leading to enzyme inhibition . This binding is facilitated by the specific structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound has been used to study chronic inhibition of signaling pathways and its impact on cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of careful dosage optimization when using this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to inhibit enzymes involved in nucleotide synthesis and energy metabolism, leading to altered metabolic flux and changes in metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCVRQWJPJYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.